PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium)
Description
PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) is a synthetic analog of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical lipid second messenger in the PI3K/Akt/mTOR signaling pathway. This compound features short-chain hexanoyl (C6:0) fatty acids at the sn-1 and sn-2 positions of the glycerol backbone, replacing the natural long-chain fatty acids (e.g., stearic or arachidonic acid) found in endogenous PIP3 . The ammonium salt formulation enhances its solubility in aqueous media, making it suitable for in vitro assays, such as protein-lipid binding studies and cell signaling experiments . Its primary role is to mimic PIP3 in recruiting pleckstrin homology (PH) domain-containing proteins (e.g., Akt, GRP1) to membranes, thereby activating downstream pathways involved in cell survival, proliferation, and migration .
Properties
Molecular Formula |
C21H54N4O22P4 |
|---|---|
Molecular Weight |
838.6 g/mol |
IUPAC Name |
azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexanoyloxypropyl] hexanoate |
InChI |
InChI=1S/C21H42O22P4.4H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;;;;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);4*1H3/t13-,16+,17+,18?,19-,20+,21?;;;;/m1..../s1 |
InChI Key |
YTZPLJSHLDNARZ-XLCQVJATSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N.N.N.N |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N.N.N.N |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of PtdIns-(3,4,5)-P3(1,2-Dihexanoyl)
The synthesis of PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium salt) centers on constructing a phosphatidylinositol trisphosphate head group conjugated to short-chain fatty acids at the sn-1 and sn-2 positions of the glycerol backbone. The process begins with the preparation of the inositol trisphosphate core, followed by regioselective acylation and phosphate group activation.
Inositol Trisphosphate Core Preparation
The inositol ring is functionalized with phosphate groups at the D-3, D-4, and D-5 positions using enzymatic or chemical phosphorylation. Enzymatic methods employ phosphatidylinositol 3-kinases (PI3Ks) to phosphorylate phosphatidylinositol precursors, though chemical synthesis offers better control over regiochemistry. A common approach involves protecting the hydroxyl groups of myo-inositol with benzyl or tert-butyldimethylsilyl (TBS) groups, followed by stepwise phosphorylation using phosphoramidite chemistry.
Dihexanoyl Chain Incorporation
The dihexanoyl chains are introduced via esterification of the glycerol moiety. The sn-1 and sn-2 positions are selectively acylated using hexanoic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This step ensures the formation of the 1,2-dihexanoyl-sn-glycerol intermediate, which is subsequently coupled to the phosphorylated inositol head group using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Phosphate Activation and Ammonium Salt Formation
The trisphosphate groups are stabilized by converting them into ammonium salts. This is achieved by treating the acidic phosphate groups with aqueous ammonium hydroxide, forming the ammonium counterions. The final product is purified via column chromatography using a chloroform-methanol-water solvent system (65:25:4, v/v/v) to remove unreacted starting materials and byproducts.
Purification and Stabilization Techniques
Chromatographic Purification
Crude synthetic mixtures are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. The mobile phase consists of a gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 6.8), enabling separation based on hydrophobicity. Fractions containing the target compound are identified via mass spectrometry (MS) and pooled for lyophilization.
Phosphate Methylation for Stability
To enhance stability during storage and analysis, phosphate groups are derivatized using trimethylsilyl diazomethane (TMS-diazomethane). This reaction converts labile phosphate groups into methyl esters, reducing degradation during MS analysis. The methylated derivative is reconstituted in chloroform-methanol (2:1, v/v) and stored at -80°C to prevent hydrolysis.
Table 1: Key Chemical Properties of PtdIns-(3,4,5)-P3(1,2-Dihexanoyl) (Ammonium Salt)
| Property | Value | Source |
|---|---|---|
| CAS Number | 799268-62-5 | |
| Molecular Formula | C₂₁H₅₄N₄O₂₂P₄·4NH₄ | |
| Molecular Weight | 838.6 g/mol | |
| Solubility in Water | 10 mg/mL | |
| Storage Conditions | -20°C (short-term), -80°C (long-term) |
Stock Solution Preparation and Formulation
Aqueous Stock Solutions
The compound’s high aqueous solubility (10 mg/mL) allows direct dissolution in ultrapure water. For a 10 mM stock solution, 8.39 mg of PtdIns-(3,4,5)-P3(1,2-dihexanoyl) is dissolved in 1 mL of water, vortexed for 5 minutes, and sonicated at 37°C for 10 minutes to ensure complete solubilization.
Table 2: Stock Solution Preparation Guidelines
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 1.19 | 0.24 | 0.12 |
| 5 | 5.96 | 1.19 | 0.60 |
| 10 | 11.92 | 2.38 | 1.19 |
In Vivo Formulation
For cellular delivery, the compound is incorporated into lipid carriers such as liposomes. A typical formulation involves mixing the ammonium salt with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and cholesterol (molar ratio 5:4:1) in chloroform, followed by solvent evaporation and hydration with PBS.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS analysis is performed using a C18 column and a gradient elution of 10 mM ammonium acetate (pH 6.8) and acetonitrile. The methylated derivative is detected in negative ion mode with an m/z of 958.4 ([M-H]⁻). Quantification is achieved by comparing peak areas to a synthetic internal standard, typically deuterated PtdIns(3,4,5)P3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR spectra confirm the structure and purity. Key signals include:
Applications in Research and Implications
PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium salt) is widely used to investigate PI3K/Akt signaling in cancer and immunology. Its synthetic accessibility and stability have enabled studies on PH domain-protein interactions and membrane trafficking mechanisms. Recent advances in its preparation, particularly the development of phosphorothioate analogs, offer tools for probing phosphatase-resistant signaling pathways.
Chemical Reactions Analysis
Types of Reactions
PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) can undergo various chemical reactions, including:
Phosphorylation/Dephosphorylation: Involving kinases and phosphatases that add or remove phosphate groups at specific positions on the inositol ring.
Common Reagents and Conditions
Phosphoinositide-specific phospholipase C: Used for hydrolysis reactions.
Kinases and ATP: Required for phosphorylation.
Phosphatases: Used for dephosphorylation.
Major Products
Inositol triphosphate (IP3): A key second messenger in cellular signaling.
Diacylglycerol (DAG): Another important signaling molecule.
Scientific Research Applications
Role in Cell Signaling
PtdIns-(3,4,5)-P3 plays a crucial role in cellular signal transduction pathways. It acts as a second messenger in the phosphoinositide signaling pathway, where it is involved in the activation of various signaling proteins.
Case Study: Focal Adhesion Dynamics
Research has demonstrated that PtdIns-(3,4,5)-P3 localization is critical during focal adhesion assembly and disassembly. In a study involving MDA-MB-231 cells, the dynamics of PtdIns-(4,5)P2 and PtdIns-(3,4,5)P3 were monitored using biosensors. The results indicated that these phosphoinositides are regulated differently during focal adhesion dynamics, impacting cell migration and adhesion properties .
Vaccine Development
PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) has been identified as a potential vaccine adjuvant. Its ability to enhance immune responses makes it valuable in formulating vaccines.
Application in Adjuvant Formulation
The compound enhances the immune function of vaccines by promoting the activation of immune cells. Its structural similarity to natural PIP3 allows it to effectively mimic the signaling pathways involved in immune responses . This property has been explored in various preclinical studies aimed at improving vaccine efficacy against infectious diseases.
Bioactive Lipid Assays
The compound is utilized in bioactive lipid assays due to its high solubility in aqueous media compared to naturally occurring PIP3. This characteristic facilitates its use in various experimental setups.
Experimental Applications
Researchers have employed PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) in assays designed to study lipid signaling pathways. Its ability to serve as an anchor for proteins with pleckstrin homology domains is critical for understanding cellular processes such as cytoskeletal rearrangement and membrane trafficking .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects by participating in cellular signaling pathways. It acts as a substrate for various kinases and phosphatases, leading to the production of second messengers like inositol triphosphate and diacylglycerol. These messengers then activate downstream signaling pathways, influencing cellular processes such as proliferation, survival, and metabolism .
Comparison with Similar Compounds
Structural and Functional Differences
The key distinguishing features of PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) and its analogs lie in their acyl chain lengths, salt forms, and binding affinities. Below is a detailed comparison:
Table 1: Comparative Analysis of PIP3 Analogs
Key Observations:
Acyl Chain Length: Shorter chains (C6:0 in dihexanoyl) increase solubility but reduce membrane integration, making the compound ideal for soluble-phase assays . Longer chains (C16:0 in dipalmitoyl) enhance membrane association, better mimicking endogenous PIP3 in cellular contexts .
Salt Form: Ammonium salts (e.g., dihexanoyl) improve water solubility, while sodium salts (e.g., dipalmitoyl) are preferred for lipid bilayer studies .
Binding Affinity: The dihexanoyl analog effectively binds PH domains (e.g., GRP1, P-Rex1) but may lack the avidity of natural PIP3 due to shorter acyl chains . Modified analogs like 3-PT-PtdIns (dioctanoyl) exhibit reduced GRP1 binding, enabling studies of selective pathway inhibition .
PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (Ammonium) :
- Role in PTEN/Akt Signaling : In cardiac hypertrophy models, this analog was used to study PTEN-mediated dephosphorylation of PIP3, which suppresses Akt activation and mitigates pathological remodeling .
- PH Domain Recruitment : Demonstrated high efficacy in recruiting GRP1 and Akt to synthetic membranes in fluorescence-based assays .
PtdIns-(3,4,5)-P3(1,2-dipalmitoyl) (Sodium) :
- Membrane Integration : Used to study PIP3-dependent membrane trafficking and cytoskeletal rearrangements in neutrophils .
- Natural PIP3 Mimicry : Effective in reconstituting lipid bilayers for structural studies of PI3K and PTEN enzymes .
3-PT-PtdIns (3,4,5)-P3 (1,2-dioctanoyl) :
- Attenuated Signaling : Employed to dissect GRP1-independent pathways due to its reduced binding affinity .
Practical Considerations
- Storage and Stability: The dihexanoyl ammonium salt requires storage at -20°C in desiccated conditions to prevent hydrolysis, whereas sodium salts (e.g., dipalmitoyl) are more stable at room temperature .
- Experimental Design: Choice of analog depends on the need for solubility (dihexanoyl) versus membrane mimicry (dipalmitoyl). For example, dihexanoyl is optimal for in vitro kinase assays, while dipalmitoyl suits liposome-based studies .
Biological Activity
PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium), also known as PIP3(1,2-DH), is a synthetic analog of phosphatidylinositol 3,4,5-trisphosphate (PIP3) characterized by the presence of dihexanoyl fatty acids at the sn-1 and sn-2 positions. This compound plays a significant role in cellular signaling and has garnered attention for its potential applications in research and therapeutic contexts.
- Molecular Formula : C21H42O22P4·4NH3
- Molecular Weight : 838.6 g/mol
- CAS Number : 799268-62-5
- Purity : >98%
- Solubility : Water-soluble at concentrations up to 10 mg/ml
Biological Activity
PtdIns-(3,4,5)-P3 serves as a crucial signaling molecule within cells. It is involved in various biological processes including:
- Signal Transduction : PIP3 functions as a second messenger that recruits proteins with pleckstrin homology (PH) domains to the plasma membrane, facilitating downstream signaling pathways that regulate cell growth, survival, and metabolism .
- Cytoskeletal Dynamics : The binding of PH domain-containing proteins to PIP3 is essential for cytoskeletal rearrangement, impacting processes such as cell migration and shape changes .
- Membrane Trafficking : PIP3 plays a role in the regulation of vesicle trafficking and fusion events critical for neurotransmitter release and endocytosis .
The biological activity of PtdIns-(3,4,5)-P3 is primarily mediated through its interaction with various signaling proteins. Upon binding to the plasma membrane, PIP3 activates several key pathways:
- Phosphoinositide 3-Kinase (PI3K) Pathway : PIP3 is generated from phosphatidylinositol 4,5-bisphosphate (PIP2) by PI3K. This pathway is pivotal in regulating cellular responses to growth factors and hormones.
- Akt Activation : PIP3 activates Akt (also known as Protein Kinase B), which promotes cell survival by inhibiting apoptotic pathways and enhancing protein synthesis .
Case Study 1: Role in Cancer Cell Proliferation
A study demonstrated that elevated levels of PIP3 are associated with increased proliferation of cancer cells. Inhibition of the PI3K pathway led to reduced tumor growth in xenograft models, highlighting the importance of PIP3 in oncogenic signaling .
Case Study 2: Immune Response Enhancement
Research indicates that PtdIns-(3,4,5)-P3 can act as a vaccine adjuvant. It enhances immune responses by promoting the activation and proliferation of T-cells when used in conjunction with antigens . This property suggests potential applications in vaccine development.
Data Table: Comparative Analysis of PtdIns Compounds
| Compound Name | Molecular Weight | CAS Number | Solubility | Biological Role |
|---|---|---|---|---|
| PtdIns-(3,4,5)-P3 | 838.6 g/mol | 799268-62-5 | Water-soluble | Cell signaling |
| PtdIns-(4,5)-P2 | 798.6 g/mol | 17224-75-8 | Water-soluble | Precursor for PIP3 |
| PtdIns-(3,5)-P2 | 798.6 g/mol | 17010-77-0 | Water-soluble | Regulation of autophagy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
